molecular formula C18H13N3O5 B2586824 (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one CAS No. 444332-43-8

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one

Cat. No.: B2586824
CAS No.: 444332-43-8
M. Wt: 351.318
InChI Key: HGJNOOBJEGXXKX-AUWJEWJLSA-N
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Description

The (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one is a specialized chemical entity designed for research applications. This compound integrates a benzodioxole system, a scaffold noted in medicinal chemistry for its interaction with biological targets , with a pyrazol-3-one core, a privileged structure in the development of various bioactive molecules . The presence of the nitro group on the benzodioxole ring may influence the compound's electronic properties and its binding affinity, making it a candidate for exploration in structure-activity relationship (SAR) studies. Researchers may investigate this compound as a key intermediate or a novel pharmacophore in several fields. Its structural architecture suggests potential utility in the design of enzyme inhibitors, given that related benzodioxole-containing compounds have been studied for their inhibitory activity on enzymes like inducible nitric oxide synthase (iNOS) . Furthermore, analogs featuring the pyrazole core have been extensively explored for pesticidal activities, particularly as ryanodine receptor modulators . This compound is intended for scientific research and is strictly for laboratory use.

Properties

IUPAC Name

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-11-14(18(22)20(19-11)13-5-3-2-4-6-13)7-12-8-16-17(26-10-25-16)9-15(12)21(23)24/h2-9H,10H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNOOBJEGXXKX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents at 4-Position 2-Position Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-nitro-1,3-benzodioxol-5-yl Phenyl 365.3* Nitro, benzodioxole, pyrazolone
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenylpyrazol-3-one 4-methoxybenzylidene Phenyl 292.3 Methoxy, benzylidene, pyrazolone
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-... Imidazole-ethylaminoethylidene 4-nitrophenyl 478.5* Imidazole, nitro, methoxy
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propyl.. Piperazinyl-ethylaminomethylene 4-nitrophenyl 428.5* Piperazine, nitro, propyl
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-... Thioxothiazolidinone-methylidenepyrazole Phenyl 479.6* Thioxothiazolidinone, ethoxy

*Calculated based on molecular formulas provided in evidence.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group on benzodioxole enhances electrophilicity compared to the methoxy group in , which is electron-donating. This difference likely affects solubility (nitro groups reduce aqueous solubility) and reactivity in nucleophilic environments .

Aromatic Systems: The benzodioxole ring in the target compound offers rigidity and planar geometry, favoring π-π stacking with aromatic residues in enzymes or receptors. In contrast, the thioxothiazolidinone moiety in introduces a sulfur-containing heterocycle, which may enhance binding to metal ions or cysteine residues .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, insights can be extrapolated from structural analogs:

  • Antimicrobial Activity : Nitro-substituted pyrazolones (e.g., ) have shown activity against Gram-positive bacteria due to nitro group-mediated DNA intercalation or nitroreductase activation .
  • Anticancer Potential: Imidazole-containing derivatives (e.g., ) exhibit kinase inhibition via metal coordination, suggesting the target compound’s benzodioxole group could similarly interact with kinase ATP pockets .
  • Insecticidal Properties: Nitroaromatic compounds are known to disrupt insect mitochondrial function . The target compound’s nitro-benzodioxole system may enhance this effect compared to non-nitro analogs like .

Crystallographic and Computational Insights

  • Hydrogen-Bonding Patterns : The target compound’s nitro and carbonyl groups likely form intermolecular hydrogen bonds, similar to the methoxy derivative in , which displays C=O···H-N interactions .
  • Software Utilization : Structures of analogs were resolved using SHELX and ORTEP, confirming Z-configurations and anisotropic displacement parameters critical for comparing molecular geometries .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one?

  • Methodology : Begin with constructing the pyrazol-3-one core via condensation of hydrazine derivatives with β-keto esters. Introduce the 6-nitro-1,3-benzodioxole substituent via a Knoevenagel reaction under basic conditions (e.g., piperidine in ethanol, 60–80°C). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography, and confirm regioselectivity of the Z-configuration using NOESY NMR .
  • Key Parameters :

StepReagents/ConditionsYield (%)
Core formationHydrazine hydrate, ethyl acetoacetate, reflux65–75
Knoevenagel6-nitro-1,3-benzodioxole-5-carbaldehyde, piperidine/EtOH50–60

Q. Which analytical techniques are most effective for characterizing structural ambiguities in this compound?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). FTIR confirms the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹). ¹H/¹³C NMR resolves stereochemistry: the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for olefinic protons) and NOE correlations between the methyl group and benzodioxole protons. HRMS validates molecular weight (e.g., m/z 407.0884 [M+H]⁺) .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Validate target engagement via enzyme inhibition assays (e.g., COX-2, using fluorogenic substrates) .

Advanced Research Questions

Q. What mechanistic insights explain the role of the nitro group in modulating reactivity or bioactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of the nitro group on the pyrazolone ring’s electrophilicity. Compare reaction rates of nitro-substituted analogs vs. non-nitro derivatives in nucleophilic addition reactions. Use Hammett plots to correlate substituent effects with bioactivity (e.g., logP vs. IC₅₀) .

Q. How can stability issues (e.g., nitro group reduction or photodegradation) be mitigated during storage?

  • Methodology : Store the compound in amber vials at –20°C under argon. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC to track decomposition products. Add antioxidants (e.g., BHT) to solid samples. For solutions, avoid protic solvents (use DMSO or DMF) .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NOE or IR results)?

  • Methodology : Re-examine sample purity via HPLC-MS. Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with X-ray crystallography (if crystals are obtainable). Compare experimental IR with computational spectra (Gaussian 16) to identify vibrational mode mismatches .

Q. How can green chemistry principles improve the sustainability of its synthesis?

  • Methodology : Replace ethanol with cyclopentyl methyl ether (CPME) as a safer solvent. Optimize catalyst loading (e.g., 1 mol% FeCl₃) to reduce waste. Implement flow chemistry (microreactors) for the Knoevenagel step, improving heat transfer and reducing reaction time (30 min vs. 6 h batch) .

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